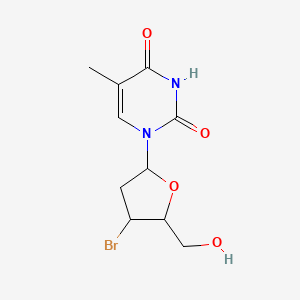
1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine is a chiral compound that contains a bromine and fluorine-substituted pyridine ring attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluoropyridine.
Bromination: The pyridine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The fluorine atom is introduced using a fluorinating agent like Selectfluor.
Chiral Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction using a chiral amine source.
Industrial Production Methods
Industrial production methods for (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine may involve large-scale bromination and fluorination processes, followed by chiral resolution techniques to obtain the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanamine group can be oxidized or reduced under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the ethanamine group.
Reduction: Reduced forms of the ethanamine group.
科学的研究の応用
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
作用機序
The mechanism of action of (S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
5-Bromo-3-fluoropicolinic acid: Similar in structure but lacks the ethanamine group.
5-Bromo-3-chloropicolinic acid: Contains a chlorine atom instead of fluorine.
5-Bromo-3-methylpicolinic acid: Contains a methyl group instead of fluorine.
Uniqueness
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with the chiral ethanamine group. This combination of functional groups and chirality provides distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNNQOZQHGWCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12095567.png)




![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)



![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)
![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)


